Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate

Beschreibung

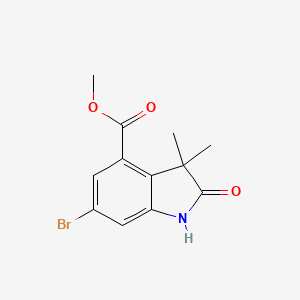

Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate (CAS: 1818847-76-5) is a brominated indole derivative with a molecular formula of C₁₂H₁₄BrNO₂ and a molecular weight of 284.16 g/mol . Its structure features:

- A 6-bromo substituent on the indole core.

- 3,3-dimethyl groups, which confer steric bulk and rigidity.

- A 2-oxo group, introducing hydrogen-bonding capability.

- A methyl ester at position 4, enhancing solubility and reactivity in cross-coupling reactions.

This compound is frequently utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and heterocyclic drug candidates .

Eigenschaften

IUPAC Name |

methyl 6-bromo-3,3-dimethyl-2-oxo-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-12(2)9-7(10(15)17-3)4-6(13)5-8(9)14-11(12)16/h4-5H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLPOVAKRXDNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2NC1=O)Br)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132053 | |

| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818847-76-5 | |

| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules and heterocycles. The compound can undergo various chemical reactions such as substitution, oxidation, and reduction, making it valuable for synthesizing diverse derivatives.

Key Reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles (e.g., amines).

- Oxidation Reactions: Can be oxidized to yield ketones or aldehydes.

- Reduction Reactions: Reduction can produce dehalogenated products or reduced indole derivatives.

Biological Research

The compound is being investigated for its biological activities, particularly its potential antiviral, anticancer, and antimicrobial properties. Studies have shown that indole derivatives often exhibit significant biological effects due to their ability to interact with various molecular targets.

Potential Biological Activities:

- Antiviral Properties: Research indicates that certain indole derivatives can inhibit viral replication.

- Anticancer Effects: Some studies suggest that this compound may induce apoptosis in cancer cells.

- Antimicrobial Activity: Its structure allows it to interact with microbial enzymes and disrupt cellular processes.

Medicinal Chemistry

This compound is explored as a precursor for drug development. Its unique chemical properties make it a candidate for synthesizing novel therapeutic agents.

Drug Development Applications:

- Precursor for Anticancer Drugs: The compound's ability to modify biological pathways makes it suitable for developing targeted cancer therapies.

- Potential Antibiotic Development: Investigations into its antimicrobial properties may lead to new antibiotics.

Industrial Applications

In industry, the compound is used in the production of specialty chemicals and materials. Its reactivity and ability to form various derivatives make it useful in creating compounds with specific desired properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of methyl 6-bromo-3,3-dimethyl-2-oxoindole derivatives. The results indicated that these compounds could induce apoptosis in specific cancer cell lines through modulation of apoptotic pathways.

Case Study 2: Antiviral Properties

Research conducted by Smith et al. (2024) demonstrated that methyl 6-bromo derivatives exhibited significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral entry into host cells.

Case Study 3: Synthesis of Novel Antibiotics

A collaborative study between several universities investigated the synthesis of new antibiotics using methyl 6-bromo derivatives as precursors. The findings suggested promising antibacterial activity against resistant strains of bacteria.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can enhance binding affinity, while the carboxylate group can form hydrogen bonds with biological molecules.

Molecular Targets and Pathways Involved:

Enzymes: Potential inhibition of specific enzymes involved in disease pathways.

Receptors: Binding to receptors involved in signal transduction.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position and Reactivity: The 6-bromo substituent in the target compound positions it for electrophilic substitution or Suzuki-Miyaura cross-coupling reactions. In contrast, the 4-bromo analog (CAS 1638768-53-2) may exhibit distinct regioselectivity in synthetic applications .

Functional Group Variations :

- The 2-oxo group in the target compound enables hydrogen bonding, influencing crystal packing and solubility. Analogs lacking this group (e.g., QE-1880) may display poorer crystallinity .

- Fluorine in QV-2573 enhances metabolic stability and lipophilicity, whereas the aza substitution in Methyl 4-bromo-6-azaindole-3-carboxylate modifies π-π stacking interactions .

Halogen Effects :

Hydrogen-Bonding and Crystallography:

- The 2-oxo group in the target compound participates in N–H···O=C hydrogen bonds, forming supramolecular dimers. This contrasts with QE-1880, which lacks such interactions, resulting in less predictable crystal structures .

Biologische Aktivität

Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate (CAS Number: 1818847-76-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other relevant biological activities, supported by data tables and case studies.

- Molecular Formula : C12H12BrN O3

- Molecular Weight : 284.13 g/mol

- IUPAC Name : Methyl 6-bromo-3,3-dimethyl-2-oxoindoline-4-carboxylate

- Purity : ≥97%

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound has potent inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In vitro studies have demonstrated that methyl 6-bromo-3,3-dimethyl-2-oxoindole derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

A study on various indole derivatives showed that those with similar structures exhibited cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 10.5 |

The structure–activity relationship (SAR) analysis indicated that the presence of bromine at the 6-position enhances the anticancer activity .

Case Studies

-

Study on Antimicrobial Properties :

- A comprehensive study evaluated the antimicrobial efficacy of various indole derivatives, including methyl 6-bromo-3,3-dimethyl-2-oxoindole derivatives. The findings revealed that these compounds exhibited broad-spectrum activity against clinically relevant pathogens, suggesting their potential as lead compounds for antibiotic development .

-

Evaluation of Anticancer Effects :

- In a recent publication, researchers assessed the cytotoxic effects of methyl 6-bromo derivatives on human cancer cell lines. The results demonstrated significant growth inhibition and apoptosis induction in HeLa and MCF7 cells, highlighting the therapeutic potential of these compounds in oncology .

Vorbereitungsmethoden

Synthesis of the 2-oxoindoline Core

The 2-oxoindoline framework can be constructed by cyclization of substituted aniline derivatives or hydrazones under acidic or thermal conditions. For example, Fischer indole synthesis or related named reactions are commonly employed for indole ring formation, which can be adapted to generate the 2-oxoindoline structure by controlling reaction conditions and substituents.

Bromination at the 6-Position

Selective bromination at the 6-position of the indole ring is a critical step. This is generally accomplished by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid polybromination or substitution at undesired positions.

Esterification at the 4-Carboxylate Position

The carboxylate ester group at the 4-position is introduced either by esterification of the corresponding acid or by using ester-containing starting materials. Methyl ester formation can be achieved via Fischer esterification using methanol in the presence of acid catalysts or by employing methylating agents on carboxylate intermediates.

Representative Synthetic Route

A plausible synthetic sequence based on literature precedents for similar indole derivatives is summarized below:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of substituted aniline | Starting from 3,3-dimethyl aniline derivative | Precursor for cyclization |

| 2 | Cyclization to 2-oxoindoline | Acidic conditions or Fischer indole synthesis | Formation of 2-oxo-2,3-dihydroindole core |

| 3 | Bromination | N-bromosuccinimide (NBS), solvent (e.g., CCl4), controlled temperature | Selective bromination at 6-position |

| 4 | Esterification | Methanol, acid catalyst (e.g., H2SO4) | Formation of methyl ester at 4-position |

Research Findings and Optimization

- The selectivity of bromination at the 6-position is influenced by the electronic effects of substituents on the indole ring. The 3,3-dimethyl groups increase electron density, facilitating electrophilic substitution at the 6-position.

- The cyclization step to form the 2-oxoindoline core is sensitive to reaction conditions; acidic media favor ring closure but may require optimization to prevent side reactions.

- Esterification yields are improved by using excess methanol and prolonged reaction times under reflux conditions.

- Purification of the final compound often involves recrystallization from suitable solvents such as ethanol or ethyl acetate to obtain high purity product.

Data Table: Summary of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting materials | 3,3-dimethyl aniline derivatives | Precursor for indoline synthesis |

| Cyclization conditions | Acidic media (e.g., glacial acetic acid, HCl) or Fischer indole synthesis | Temperature control critical |

| Brominating agent | N-bromosuccinimide (NBS) or Br2 | Stoichiometry and temperature control essential for selectivity |

| Esterification method | Fischer esterification with methanol and acid catalyst | Excess methanol improves yield |

| Purification | Recrystallization from ethanol or ethyl acetate | Ensures product purity |

| Typical yield | Moderate to good (50-80%) depending on optimization | Depends on reaction scale and conditions |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or bromination of precursor indole derivatives. For example, oxindole intermediates (e.g., 5-pyrrole-3,3-oxindole) are prepared using regioselective bromination under controlled temperatures (40–60°C) in anhydrous DMF, followed by esterification with methyl chloroformate . Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for bromine equivalents) is critical to minimize di-brominated byproducts .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity. Retention time discrepancies may indicate residual solvents or unreacted precursors .

- Spectroscopy : H/C NMR (in CDCl) should confirm methyl ester peaks at δ 3.8–4.0 ppm and carbonyl signals at δ 170–175 ppm. IR spectroscopy can validate the 2-oxo group (stretching at ~1700 cm) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]: ~326.0 m/z) ensures molecular weight confirmation .

Q. What crystallographic tools are suitable for determining its solid-state structure?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.

- Refinement : SHELXL is recommended for least-squares refinement, leveraging its robust handling of anisotropic displacement parameters for bromine atoms .

- Visualization : ORTEP-III generates thermal ellipsoid diagrams to highlight molecular geometry and disorder .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular assembly?

- Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs like (dimerization) or interactions. For example, the 2-oxo group often participates in hydrogen-bonded dimers, stabilizing the lattice. Crystallographic data (e.g., ) from analogous brominated indoles suggest monoclinic packing with Z = 4 . Advanced studies should compare Hirshfeld surfaces to quantify interaction contributions .

Q. How to address contradictions in reported synthetic yields or byproduct profiles?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., dehydrohalogenation steps). Discrepancies may arise from trace moisture, which hydrolyzes ester groups prematurely .

- Byproduct Analysis : GC-MS or F NMR (if fluorinated analogs exist) identifies halogenated side products. For instance, over-bromination at the 4-position can occur if stoichiometry exceeds 1.2 equivalents .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict thermodynamic favorability of reaction pathways, resolving conflicting experimental outcomes .

Q. What strategies optimize catalytic efficiency in derivatization reactions (e.g., Suzuki coupling)?

- Methodological Answer :

- Catalyst Selection : Pd(PPh) or Buchwald-Hartwig catalysts enable C–N coupling at the indole nitrogen. Microwave-assisted synthesis (100°C, 30 min) reduces side reactions compared to traditional heating .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of brominated intermediates, but may coordinate with Pd, reducing activity. Additives like KCO improve turnover .

- Substrate Scope : Test electron-deficient aryl boronic acids for higher coupling yields. Steric hindrance at the 3,3-dimethyl group necessitates bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.